

Technical Guide: Structure-Activity Relationship (SAR) of Bromophenyl Methoxy Benzamide Derivatives

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 5-Amino-2-[(3-bromophenyl)methoxy]benzamide |
| CAS No.: | 1545318-55-5 |
| Cat. No.: | B2969753 |

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Executive Summary

This technical guide provides a comprehensive analysis of bromophenyl methoxy benzamide derivatives, a privileged scaffold in medicinal chemistry with significant applications in oncology (HDAC inhibition, tubulin polymerization interference) and antimicrobial research (FtsZ inhibition). This document synthesizes the chemical rationale, synthetic methodologies, and biological evaluation protocols necessary for the optimization of this class of compounds.

Chemical Space & Rationale

The benzamide core serves as a versatile linker, providing a rigid yet functionalizable backbone. In this specific derivative class, the interplay between the bromophenyl moiety (hydrophobic/halogen-bonding) and the methoxy group (hydrogen bond acceptor/electron donor) creates a unique pharmacophore.

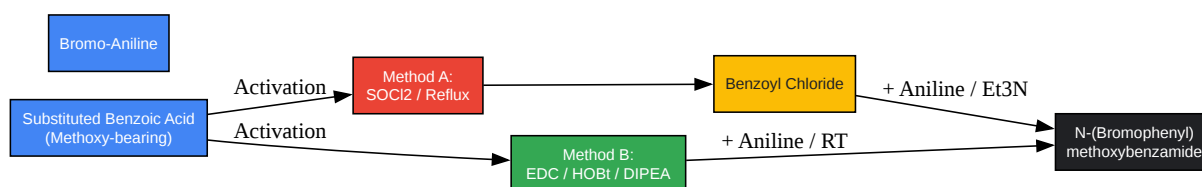
The Pharmacophore Triad

- The Linker (Amide): Acts as a hydrogen bond donor/acceptor unit, often mimicking peptide bonds in biological substrates.
- The "Anchor" (Bromophenyl): The bromine atom at the para or meta position enhances lipophilicity (LogP), facilitating membrane permeability. Crucially, it acts as a halogen bond donor (σ -hole interaction) with carbonyl backbone oxygens or sulfurs in the target protein active site.
- The "Tuning" Group (Methoxy): An electron-donating group (EDG) that modulates the electron density of the aromatic ring.
 - Ortho-position: Can form an intramolecular hydrogen bond with the amide nitrogen, locking the molecule into a planar conformation (conformation restriction).
 - Para-position: Increases electron density, potentially enhancing π - π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Synthetic Pathways

Two primary methodologies are employed for the synthesis of these derivatives: Acid Chloride Amidation (Method A) and Coupling Reagent Amidation (Method B).

Visualization of Synthetic Logic



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Caption: Dual synthetic pathways for benzamide construction. Method A is preferred for steric bulk; Method B for acid-sensitive substrates.

Detailed Protocol: Acid Chloride Method (Method A)

This method is preferred for its high yield and cost-effectiveness when acid-sensitive functional groups are absent.

Reagents: 4-Methoxybenzoic acid, Thionyl chloride (), 4-Bromoaniline, Triethylamine (), Dichloromethane (DCM).

Step-by-Step Workflow:

- Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in dry DCM. Add thionyl chloride (1.5 eq) dropwise at 0°C.
- Reflux: Heat the mixture to reflux for 3 hours. Monitor gas evolution ().
- Evaporation: Remove solvent and excess under reduced pressure to yield the crude acid chloride.
- Coupling: Redissolve the acid chloride in dry DCM. Add 4-bromoaniline (1.0 eq) and (2.0 eq) at 0°C.
- Reaction: Stir at room temperature for 6–12 hours.
- Work-up: Wash with 1N HCl (to remove unreacted amine), saturated (to remove unreacted acid), and brine. Dry over .
- Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:Ethyl Acetate).

SAR Analysis & Data Interpretation

The Structure-Activity Relationship (SAR) of these derivatives often reveals a "Goldilocks" zone of lipophilicity and electronic character.

Representative SAR Data (Cytotoxicity)

Note: Data below represents consolidated trends from benzamide anticancer literature (e.g., HDAC/Tubulin inhibition models).

| Compound ID | R1 (Benzoyl) | R2 (Aniline) | LogP (Calc) | IC50 (MCF-7) μ M | SAR Insight |
|-------------|--------------|--------------|-------------|----------------------|---|
| BM-01 | H | 4-Br | 3.2 | > 50 | Baseline activity; low potency. |
| BM-02 | 4-OMe | 4-Br | 3.4 | 12.5 | Lead:p-OMe adds H-bond acceptor; p-Br engages hydrophobic pocket. |
| BM-03 | 3-OMe | 4-Br | 3.4 | 28.1 | Meta-substitution disrupts optimal binding geometry. |
| BM-04 | 2-OMe | 4-Br | 3.1 | 45.0 | Ortho-OMe locks conformation (intramolecular H-bond), preventing induced fit. |
| BM-05 | 4-OMe | 4-F | 2.6 | 35.0 | Fluorine is less lipophilic than Bromine; reduced potency suggests hydrophobic drive. |

| | | | | | |
|-------|---------------|------|-----|-----|--|
| BM-06 | 3,4,5-tri-OMe | 4-Br | 3.1 | 2.1 | Potent: Mimics Combretastat in A-4 (tubulin binder). |
|-------|---------------|------|-----|-----|--|

Key Mechanistic Drivers

- Halogen Bonding: The 4-Bromo substituent creates a region of positive electrostatic potential (the σ -hole) on the extension of the C-Br bond. This interacts with nucleophilic backbone carbonyls in targets like Casein Kinase 2 (CK2) or HDACs.
- Methoxy Positioning:
 - Para (4-OMe): Optimal for external H-bonding.
 - Meta (3-OMe): Often tolerated but less potent unless mimicking specific natural products (e.g., Colchicine site binders).
 - Poly-methoxy (3,4,5-trimethoxy): A specific pharmacophore for tubulin inhibition, leading to cell cycle arrest in the G2/M phase.

Biological Evaluation Protocols

To validate the SAR, robust biological assays are required.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

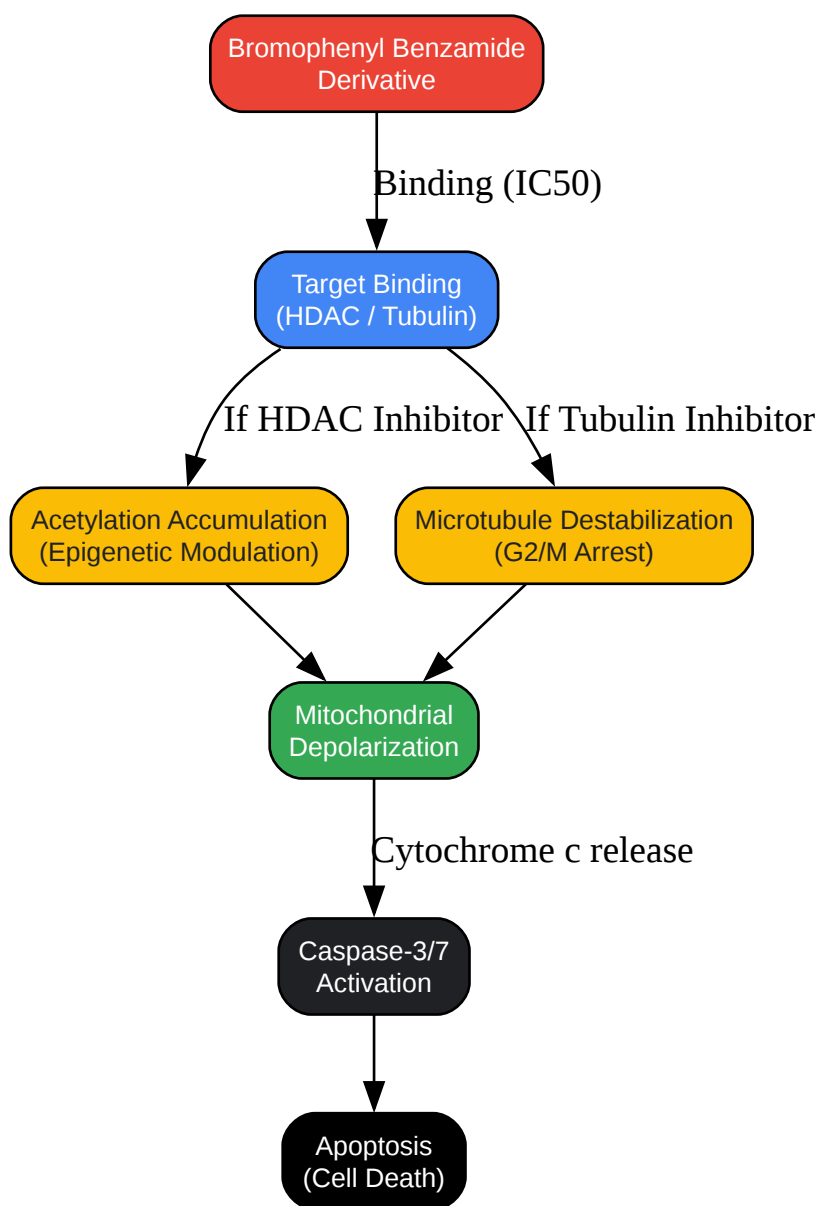
Protocol:

- Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5%

- Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 μ M – 100 μ M). Ensure final DMSO concentration < 0.5%.
- Incubation: Incubate for 48–72 hours.
- Labeling: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove media carefully. Add 100 μ L DMSO to dissolve purple formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader.
- Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization (Apoptosis Pathway)

Benzamide derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway or HDAC inhibition.



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Caption: Dual mechanistic potential of benzamide derivatives leading to apoptotic cell death.

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Sources

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